molecular formula C17H12BrNO3 B1607261 Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl- CAS No. 6374-83-0

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl-

Cat. No.: B1607261
CAS No.: 6374-83-0
M. Wt: 358.2 g/mol
InChI Key: CHXMYKHJNWOGGP-UHFFFAOYSA-N
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Description

Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl- is a useful research compound. Its molecular formula is C17H12BrNO3 and its molecular weight is 358.2 g/mol. The purity is usually 95%.
The exact mass of the compound Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, N-(4-bromo-9,10-dihydro-9,10-dioxo-1-anthracenyl)-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6374-83-0

Molecular Formula

C17H12BrNO3

Molecular Weight

358.2 g/mol

IUPAC Name

N-(4-bromo-9,10-dioxoanthracen-1-yl)-N-methylacetamide

InChI

InChI=1S/C17H12BrNO3/c1-9(20)19(2)13-8-7-12(18)14-15(13)17(22)11-6-4-3-5-10(11)16(14)21/h3-8H,1-2H3

InChI Key

CHXMYKHJNWOGGP-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(=O)N(C)C1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O

Key on ui other cas no.

6374-83-0

Pictograms

Environmental Hazard

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250 ml flask equipped with a mechanical stirred was charged with 30 g (95 mmole) of 1-methylamino-4-bromoanthraquinone (purchased from Sandoz), 19.5 g (191 mmole) of acetic anhydride, and 0.23 g of 96% H2SO4. The sludgelike mixture was heated and stirred at 110° for 30 minutes. The reaction mixture was cooled to 0° and 50 ml of H2O was added. After stirring 1/2 hour, 55 ml of 30% NaOH was added and the entire mixture was then transferred to a pressure reactor for the following reaction. A TLC (EtOAc) showed only a single product in the reaction.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 4-bromo-1-acetylaminoanthraquinone (purity 98%, 35.1 g), monochlorobenzene (420 g), tetra-n-butyl ammonium bromide (0.3 g) and 96% potassium hydroxide (12.0 g) was stirred for 1 hour, while being maintained at 30° C. Then, methyl iodide (28.4 g) was dropped at 30° C. over 2 hours. The mixture was stirred at 30° C. for 30 minutes and 40° C. for 3 hours, successively. Then the same procedure as in Example 3 was applied to obtain 4-bromo-N-acetyl-1-methylaminoanthraquinone (35.1 g, purity 94.4%, yield 92.6%).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
420 g
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-bromo-1-acetylaminoanthraquinone (purity 98%, 35.1 g), methyl isobutyl ketone (500 g), tetra-n-butyl ammonium bromide (0.3 g) and 96% potassium hydroxide (12.0 g) was stirred for 1 hour while being maintained at 30° C. Dimethylsulfuric acid (25.2 g) was dropped at 30° C. over 2 hours. The mixture was stirred at 30° C. for 1 hour, 40° C. for 2 hours and 50° C. for 4 hours, successively. After water (250 g) was added, the solution was stirred for 1 hour, while being maintained at 50° C. Then, the same procedure as in Example 3 was applied to obtain, after methyl isobutyl ketone was recovered, 4-bromo-N-acetyl-1-methylaminoanthraquinone (34.8 g, purity 93.6%, yield 91.0%).
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
catalyst
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step Two
Name
Quantity
250 g
Type
solvent
Reaction Step Three

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